molecular formula C8H15NO B13202284 4-Cyclopropyl-1-(methylamino)butan-2-one

4-Cyclopropyl-1-(methylamino)butan-2-one

Cat. No.: B13202284
M. Wt: 141.21 g/mol
InChI Key: NRPFSULOWKYTSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopropylmagnesium bromide in a Grignard reaction with a suitable precursor . The reaction conditions often require anhydrous solvents and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions or other catalytic processes that allow for the efficient formation of the cyclopropyl and methylamino groups. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-(methylamino)butan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include cyclopropyl-substituted alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopropyl-1-(methylamino)butan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-(methylamino)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of covalent bonds with target enzymes. This interaction can inhibit enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and a methylamino group on a butanone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-cyclopropyl-1-(methylamino)butan-2-one

InChI

InChI=1S/C8H15NO/c1-9-6-8(10)5-4-7-2-3-7/h7,9H,2-6H2,1H3

InChI Key

NRPFSULOWKYTSP-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CCC1CC1

Origin of Product

United States

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